Cas no 1798707-16-0 (benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate)

benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate 化学的及び物理的性質
名前と識別子
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- Benzyl N-(1,1,1-Trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate
- benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate
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benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-178043-5.0g |
benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate |
1798707-16-0 | 95% | 5.0g |
$3355.0 | 2023-07-07 | |
Enamine | EN300-178043-0.1g |
benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate |
1798707-16-0 | 95% | 0.1g |
$400.0 | 2023-09-20 | |
Chemenu | CM417427-250mg |
benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate |
1798707-16-0 | 95%+ | 250mg |
$640 | 2023-03-26 | |
Enamine | EN300-178043-5g |
benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate |
1798707-16-0 | 95% | 5g |
$3355.0 | 2023-09-20 | |
Enamine | EN300-178043-1g |
benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate |
1798707-16-0 | 95% | 1g |
$1157.0 | 2023-09-20 | |
A2B Chem LLC | AW10339-1g |
benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate |
1798707-16-0 | 95% | 1g |
$1253.00 | 2024-04-20 | |
Aaron | AR01BECV-100mg |
benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate |
1798707-16-0 | 95% | 100mg |
$575.00 | 2025-02-09 | |
Aaron | AR01BECV-250mg |
benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate |
1798707-16-0 | 95% | 250mg |
$812.00 | 2025-02-09 | |
Aaron | AR01BECV-5g |
benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate |
1798707-16-0 | 95% | 5g |
$4639.00 | 2023-12-14 | |
1PlusChem | 1P01BE4J-5g |
benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate |
1798707-16-0 | 95% | 5g |
$4209.00 | 2024-06-18 |
benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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4. Back matter
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamateに関する追加情報
Introduction to Benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate (CAS No. 1798707-16-0)
Benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate, a compound with the chemical identifier CAS No. 1798707-16-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and medicinal chemistry. The unique structural features of this molecule, particularly the presence of a trifluoromethyl group and a hydroxymethyl side chain, contribute to its distinctive chemical properties and biological activities.
The synthesis and characterization of Benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate have been the subject of extensive research in recent years. The introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their pharmacokinetic and pharmacodynamic properties. In this context, the trifluoromethyl group in Benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate enhances its metabolic stability and lipophilicity, making it an attractive candidate for further development as a pharmaceutical agent.
The presence of a hydroxymethyl group in the molecule also plays a crucial role in its biological activity. Hydroxymethyl groups are known to participate in various biochemical pathways and can serve as key functional sites for interactions with biological targets. This feature makes Benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate a promising candidate for further investigation in the development of novel therapeutic agents.
In recent years, there has been growing interest in the use of fluorinated compounds in the treatment of various diseases. The ability of fluorine atoms to influence the electronic properties of molecules has led to the development of more potent and selective drugs. Benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate exemplifies this trend, as it combines the advantages of fluorinated chemistry with the structural complexity required for effective biological activity.
The compound's potential applications extend beyond its use as an intermediate in drug synthesis. Its unique structural features make it a valuable tool for studying the mechanisms of various biological processes. Researchers have utilized Benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate to investigate interactions with enzymes and receptors, providing insights into how such molecules can be optimized for therapeutic use.
One of the most compelling aspects of Benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate is its versatility. The combination of its structural features allows it to be modified in various ways to tailor its biological activity for specific applications. This flexibility has made it a popular choice for medicinal chemists who are seeking to develop new drugs with improved efficacy and reduced side effects.
The synthesis of Benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the trifluoromethyl group is particularly challenging due to its reactivity and sensitivity to various conditions. However, advances in synthetic methodology have made it possible to produce this compound in larger quantities with greater precision.
The biological evaluation of Benzyl N-(1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-y l)carbamate has revealed several interesting properties. Studies have shown that it exhibits moderate activity against certain enzymes and receptors relevant to human health. These findings have prompted further research into its potential as a lead compound for drug development.
In conclusion, Benzyl N-(1,1,1-trifluoro -2-hydroxy -4-methylpentan -3 -y l)carbamate (CAS No. 1798707 -16 -0) is a promising compound with significant potential in pharmaceutical chemistry. Its unique structural features and versatile applications make it an attractive candidate for further research and development. As our understanding of fluorinated compounds continues to grow, so too will the opportunities for utilizing molecules like Benzyl N-( 1 , 1 , 1 -trif luoro -2 -hydro xy -4 -m eth ylpentan -3 -y l ) carbamate in addressing some of the most pressing challenges in medicine today.
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